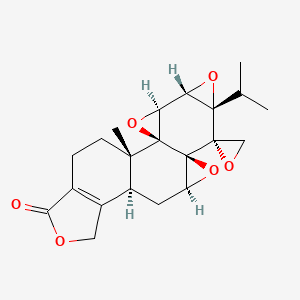

(14S)-Triptolide-14-spiro-1'-oxirane

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H24O6 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(1S,2S,4S,5S,7S,8S,9S,11S,13S)-1-methyl-7-propan-2-ylspiro[3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,2'-oxirane]-17-one |

InChI |

InChI=1S/C21H24O6/c1-9(2)19-14(26-19)15-21(27-15)17(3)5-4-10-11(7-23-16(10)22)12(17)6-13-20(21,25-13)18(19)8-24-18/h9,12-15H,4-8H2,1-3H3/t12-,13-,14-,15-,17-,18-,19-,20+,21+/m0/s1 |

InChI Key |

VPQYMIGPMNLYEE-XESGGTJHSA-N |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@]28CO8)O7)COC6=O)C |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C28CO8)O7)COC6=O)C |

Synonyms |

(14S)-14,21-epoxytriptolide |

Origin of Product |

United States |

Total and Semisynthetic Strategies for 14s Triptolide 14 Spiro 1 Oxirane and Analogs

Chemical Synthesis Approaches for the Triptolide (B1683669) Core Structure

The total synthesis of triptolide, a diterpenoid triepoxide first isolated from Tripterygium wilfordii Hook F, presents a formidable challenge to synthetic chemists due to its complex, stereochemically rich structure containing three epoxides and an α,β-unsaturated γ-lactone ring. thno.orgbeilstein-journals.orgnih.gov The scarcity of the natural product has driven the development of numerous synthetic strategies to access its core structure, with the goal of enabling the synthesis of analogs for further study. thno.org

Early and landmark total syntheses have established several key strategies for assembling the tetracyclic framework. One of the first racemic total syntheses, reported by Berchtold and co-workers in 1980, involved key steps such as an aldol (B89426) condensation to form the A-ring and an acid-catalyzed lactonization for the D-ring. beilstein-journals.org More recent approaches have focused on improving efficiency and stereocontrol.

Key strategic approaches to the triptolide core include:

Convergent Diels-Alder Reactions: A highly convergent approach developed by Sherburn and co-workers utilizes two key intermolecular Diels-Alder reactions. nih.govrsc.org An initial enantioselective Diels-Alder cycloaddition constructs parts of the A and D rings, showcasing a powerful method for setting key stereocenters early in the synthesis. beilstein-journals.orgnih.gov

Cationic Polycyclization: Li's group developed a divergent synthesis starting from a commercially available material that employs an indium(III)-catalyzed cationic polycyclization. beilstein-journals.orgnih.gov This strategy allows for the efficient construction of the polycyclic system and provides access to a key intermediate that can be converted into triptolide and other natural relatives. beilstein-journals.orgnih.gov

Radical Cyclization: A scalable total synthesis of (-)-triptonide, a direct precursor to triptolide, was developed by Luo and colleagues. chemistryviews.org This route features a visible-light-promoted radical cyclization initiated by metal-catalyzed hydrogen atom transfer (MHAT), demonstrating a modern photochemical approach to forging key bonds within the core structure. chemistryviews.org

Novel Cationic Cyclization of Dithiolanes: A concise and diastereoselective formal total synthesis was achieved using an unprecedented 6-endo-Trig cationic cyclization of a 2-alkenyl-1,3-dithiolane precursor, highlighting the continuous innovation in cyclization methodologies. nih.gov

Despite these advances, the high complexity and number of steps involved mean that total synthesis remains a challenging and low-yielding endeavor, making it unsuitable for large-scale production. thno.org

Semisynthetic Routes to (14S)-Triptolide-14-spiro-1'-oxirane

Given the difficulties of total synthesis, semisynthesis starting from naturally isolated triptolide is the most practical route for producing derivatives. This approach allows for targeted modifications to probe structure-activity relationships and develop new therapeutic candidates. The synthesis of this compound is a prime example of this strategy, focusing specifically on the C-14 position.

Strategic Modification at the C-14 Position

The C-14 position of triptolide has been a significant focus for semisynthetic modifications. For a long time, the free β-hydroxyl group at C-14 was considered essential for the potent biological activity of triptolide. nih.gov However, this hydroxyl group also contributes to the molecule's toxicity. Consequently, researchers have explored various substitutions at this site to create derivatives with improved therapeutic windows.

Examples of strategic C-14 modifications include:

Esterification: The creation of water-soluble prodrugs, such as omtriptolide, was achieved by introducing a fatty acid structure at the C-14 hydroxyl group. thno.org

Amine Ester Groups: The derivative MRx 102 features a C-14 hydroxyl modification with an amine ester group, which was investigated for its anticancer properties. nih.gov

The synthesis of this compound, referred to in some literature as (14S)-14,21-epoxytriptolide, was specifically designed to challenge the necessity of the C-14β-hydroxyl group. nih.gov By replacing the hydroxyl group entirely with a spiro-epoxide, researchers aimed to create a novel analog with a unique chemical profile and potentially altered biological activity. nih.gov

Stereoselective Introduction of the Spiro-Oxirane Moiety

The creation of the spiro-oxirane at the C-14 position of triptolide requires a precise and stereoselective chemical transformation. Research led to the synthesis of a series of derivatives where the C-14 hydroxyl group was replaced by various epoxy groups. nih.gov

The synthesis of (14S)-14,21-epoxytriptolide demonstrated that a potent analog could be formed with an α-oxygen configuration at the C-14 position. nih.gov This was a significant finding, as it directly contradicted the long-held belief that a β-hydroxyl was required. The "(14S)" designation specifies the stereochemistry at the spiro-center, indicating a high degree of control during the synthetic process. This transformation is particularly noteworthy as it introduces a new chiral center and a strained three-membered ring at a key position in the molecule, profoundly influencing its three-dimensional shape and interaction with biological targets. The resulting compound, this compound, exhibited significant and selective anticancer activity, particularly against certain ovarian and prostate cancer cell lines, and was also effective against multidrug-resistant cells. nih.gov

Chemo-, Regio-, and Stereoselective Synthetic Methodologies for Triptolide Derivatives

The synthesis of complex molecules like triptolide and its derivatives is a testament to the power of selective chemical methodologies. The presence of multiple reactive functional groups—three epoxides, a lactone, and various C-H bonds—necessitates exquisite control over reactivity.

Chemoselectivity: This is crucial in semisynthesis. When modifying the C-14 hydroxyl group of triptolide to create the spiro-oxirane, the reagents must react selectively at that position without opening the other three pre-existing and sensitive epoxide rings. The successful synthesis of this compound is a clear demonstration of achieving such chemoselectivity. nih.gov

Regioselectivity: In total synthesis, regioselectivity is key during reactions that could have multiple possible outcomes. For instance, in cycloaddition reactions used to build the core, the orientation of the reacting partners must be controlled to yield the correct constitutional isomer. rsc.org

Stereoselectivity: The triptolide core has numerous stereocenters, and controlling their configuration is paramount. Total synthesis strategies often employ stereoselective reactions to achieve this. The enantioselective Diels-Alder reaction used in the Sherburn synthesis is a prime example of setting absolute stereochemistry. beilstein-journals.orgnih.gov Similarly, the diastereoselective formal synthesis reported by Cossy and co-workers highlights the importance of controlling relative stereochemistry. nih.gov The very name of the target compound, (14S) -Triptolide-14-spiro-1'-oxirane, underscores the successful stereoselective introduction of the spiro-oxirane moiety, yielding a specific stereoisomer. nih.gov

These principles of selectivity are the cornerstones upon which the synthesis of triptolide and its functionally significant analogs are built, enabling the exploration of their complex structure-activity relationships. mdpi.com

Structure Activity Relationship Sar Studies of 14s Triptolide 14 Spiro 1 Oxirane and Its Derivatives

Importance of the Diterpenoid Triepoxide Core Architecture

The fundamental framework of triptolide (B1683669), characterized by a diterpenoid structure with three distinct epoxide groups, is intrinsically linked to its biological functions. nih.gov This intricate architecture, which includes epoxides at the C-7/C-8, C-9/C-11, and C-12/C-13 positions, is a crucial pharmacophore. nih.gov Research indicates that these epoxide rings are not merely structural scaffolds but are active participants in the molecule's mechanism of action.

The 12,13-epoxide, in particular, is considered vital for the covalent modification of biological targets. nih.gov It is believed to be the primary site for nucleophilic attack from cellular macromolecules, such as proteins and DNA. This covalent binding is thought to underpin the potent cytotoxic and immunosuppressive effects of triptolide. Therefore, the integrity of the diterpenoid triepoxide core is a paramount consideration in the design of any triptolide derivative, as alterations to this system can dramatically impact its biological profile.

Role of C-14 Substituents in Modulating Biological Activity

The substituent at the C-14 position of the triptolide scaffold has been identified as a key modulator of its biological activity. Historically, the presence of a free β-hydroxyl group at this position was considered essential for the potent anticancer effects of triptolide. frontiersin.org This assumption guided early medicinal chemistry efforts, with many derivatives retaining this functional group.

However, subsequent research has challenged this dogma, demonstrating that modifications at C-14 can lead to derivatives with significant and, in some cases, improved therapeutic profiles. The synthesis and evaluation of various analogues with different substituents at C-14 have provided valuable insights into how this position influences the molecule's interaction with its biological targets.

Comparative Analysis of Hydroxyl and Epoxy Groups at C-14

A pivotal study in the exploration of C-14 modifications was the synthesis and biological evaluation of (14S)-Triptolide-14-spiro-1'-oxirane, also known as (14S)-14,21-epoxytriptolide. frontiersin.org This compound replaces the C-14 hydroxyl group with a spiro-epoxy moiety. The in vitro anticancer activity of this derivative was evaluated against a panel of human cancer cell lines.

While specific IC50 values from the primary literature were not available in the public domain search results, the study reported that this compound exhibited significant in vitro anticancer activity. frontiersin.org Although generally less potent than the parent triptolide, this spiro-oxirane derivative displayed the highest potency among a series of synthesized C-14 epoxy analogues. frontiersin.org This finding is particularly noteworthy as it directly contradicts the long-held belief that a C-14β-hydroxyl group is an absolute requirement for high potency. The fact that a derivative with an α-oxygen configuration at the C-14 position retains substantial biological activity opens new avenues for the design of triptolide-based therapeutics.

Table 1: Investigated Compounds

| Compound Name | Structure |

| This compound | |

| Triptolide |

Note: The structures for the compounds listed above are well-documented in chemical literature but are not reproduced here.

Computational and Mechanistic Insights into Structure-Activity Relationships

While extensive experimental data exists for triptolide and its analogues, specific computational and detailed mechanistic studies on this compound are not widely available in the public domain. General computational studies on triptolide have often focused on its interaction with target proteins, such as the XPB subunit of the transcription factor TFIIH. nih.gov These studies have highlighted the importance of the epoxide rings in covalent bond formation.

For C-14 modified derivatives, it is hypothesized that the nature of the substituent at this position influences the conformation of the molecule and its ability to fit into the binding pocket of its target protein. The presence of the spiro-oxirane in this compound introduces a distinct three-dimensional feature at C-14, which likely alters its binding mode compared to the parent triptolide. The α-configuration of the epoxy group, in contrast to the β-configuration of the hydroxyl group in triptolide, would orient the substituent differently in space, leading to a unique set of interactions with the target protein. Further computational docking and molecular dynamics simulations would be invaluable in elucidating the precise binding interactions of this spiro-oxirane derivative and in providing a rational basis for the design of future C-14 modified analogues with enhanced therapeutic potential.

Preclinical Investigations of Biological Activities and Mechanisms of Action of 14s Triptolide 14 Spiro 1 Oxirane

Cellular Mechanisms of Action in Preclinical Models

The anticancer effects of triptolide (B1683669) have been attributed to its influence on several fundamental cellular processes. These mechanisms, observed in a variety of preclinical cancer models, contribute to its potent biological activity.

Induction of Apoptosis

A primary mechanism through which triptolide exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that triptolide can trigger apoptotic pathways in various cancer cell lines. nih.gov For instance, in colon cancer cells, triptolide has been found to induce the cleavage and perinuclear translocation of 14-3-3 epsilon, a protein involved in cell cycle regulation and apoptosis. nih.gov The induction of apoptosis by triptolide is a key contributor to its tumor-inhibitory effects. nih.gov

Inhibition of Cell Proliferation

Triptolide is a potent inhibitor of cell proliferation across numerous cancer cell types. nih.govnih.govnih.gov This inhibitory action is often mediated by its ability to interfere with the cell cycle. Research has demonstrated that triptolide can downregulate the expression of positive cell cycle regulators, such as c-myc and various cyclins (A, B, C, and D), in colon cancer cell lines. nih.gov By arresting the cell cycle, triptolide effectively halts the uncontrolled proliferation that is characteristic of cancer cells. Some diterpene compounds, a class to which triptolide belongs, have been shown to inhibit cellular proliferation by targeting topoisomerase II. nih.gov

Modulation of Cellular Senescence

Cellular senescence, a state of irreversible cell growth arrest, is another process influenced by triptolide. In preclinical models, triptolide has been shown to induce cellular senescence in cancer cells, thereby contributing to the inhibition of tumor growth. nih.gov For example, in HepG2 liver cancer cells, triptolide was found to accelerate cellular senescence and arrest cells in the G0/G1 phase of the cell cycle. nih.gov This effect was linked to the regulation of the AKT pathway and the human telomerase reverse transcriptase (hTERT) signaling pathway. nih.gov

Suppression of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, and triptolide has demonstrated the ability to inhibit the key processes of cell migration and invasion. nih.govnih.gov In colon cancer cells, triptolide has been shown to reduce both basal and stimulated cell migration. nih.gov This effect is associated with the downregulation of multiple cytokine receptors, including the thrombin receptor and CXCR4, which are involved in cell migration and metastasis. nih.gov

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. Triptolide and its analogs have been investigated for their anti-angiogenic properties. nih.govnih.govmdpi.comrsc.org Studies have shown that certain compounds with structural similarities, such as spiro-acridines, can exert antitumor activity by modulating angiogenesis. nih.gov While direct evidence for (14S)-Triptolide-14-spiro-1'-oxirane is lacking, the anti-angiogenic potential of related compounds suggests this may be a relevant mechanism.

Molecular Targets and Signaling Pathway Modulation

The diverse cellular effects of triptolide are a consequence of its interaction with multiple molecular targets and its ability to modulate key signaling pathways.

Triptolide has been shown to affect a range of signaling pathways critical for cancer cell survival and progression. These include:

AKT/mTOR Pathway: This pathway is central to cell proliferation, growth, and survival. Triptolide has been shown to regulate this pathway in the context of inducing cellular senescence. nih.gov

NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Triptolide is known to be a potent inhibitor of this pathway.

Cell Cycle Regulators: As mentioned previously, triptolide can downregulate the expression of key cell cycle proteins like cyclins and c-myc. nih.gov

Cytokine Receptors: Triptolide can inhibit the expression of various cytokine receptors, thereby interfering with the signals that promote cell migration and invasion. nih.gov

14-3-3 epsilon: In colon cancer cells, triptolide has been shown to induce the cleavage and altered localization of this important regulatory protein. nih.gov

The following table summarizes the preclinical findings for the parent compound, triptolide, which may inform the potential activities of this compound.

| Biological Activity | Cell/Model System | Key Findings |

| Induction of Apoptosis | Colon Cancer Cells | Induces cleavage and translocation of 14-3-3 epsilon. nih.gov |

| Inhibition of Cell Proliferation | Colon Cancer Cells | Downregulates c-myc and cyclins A, B, C, and D. nih.gov |

| Modulation of Cellular Senescence | HepG2 Liver Cancer Cells | Accelerates senescence and arrests cells in G0/G1 phase via AKT and hTERT pathways. nih.gov |

| Suppression of Cell Migration | Colon Cancer Cells | Reduces basal and stimulated migration; downregulates cytokine receptors. nih.gov |

Regulation of Gene Expression Profiles

Triptolide has been shown to significantly alter gene expression in cancer cells. A high-density DNA microarray analysis on Jurkat cells treated with triptolide revealed that the expression of 117 genes was significantly suppressed. nih.gov Among the down-regulated genes, functional categories included transcription factors (13%), signal transduction regulators (9%), and DNA binding proteins (9%). nih.gov Notably, the expression of genes crucial for cell signaling, such as mitogen-activated protein kinase kinase kinase kinase 5 (MAP4K5) and phosphoinositide-3-kinase (PI-3 kinase), was inhibited by over 100-fold. nih.gov This broad suppression of transcriptional activity is linked to its interaction with the TFIIH transcription factor complex. nih.gov Further studies have identified that triptolide's anticancer effects are mediated by regulating various genes involved in critical cellular processes. nih.gov

Interaction with MicroRNAs (miRNAs)

The anticancer activities of Triptolide are also achieved through the regulation of microRNAs (miRNAs), which are small non-coding RNAs that control gene expression. nih.gov In non-small cell lung cancer (NSCLC), triptolide has been found to upregulate the expression of miR-204-5p. nih.gov This upregulation leads to the subsequent downregulation of its target genes, including Caveolin-1 (CAV-1) and Sirtuin-1 (Sirt-1), which are involved in cell survival and proliferation pathways. nih.gov Another study noted that triptolide can increase the expression of microRNA-181a, which contributes to its tumor-suppressing effects by affecting cell proliferation, migration, and apoptosis. nih.gov These findings indicate that the modulation of miRNA expression profiles is a key mechanism through which triptolide exerts its cytotoxic effects on cancer cells. nih.govnih.gov

Modulation of Protein Chaperone Systems

Triptolide affects multiple molecular pathways, including those involving protein chaperones like heat-shock proteins (HSPs). nih.gov HSPs are crucial for maintaining protein homeostasis, and their modulation can impact cancer cell survival. In a study on ovarian cancer, the synergistic anti-tumor effect of triptolide combined with curcumin (B1669340) was associated with the downregulation of HSP27 and HSP70. semanticscholar.org These heat shock proteins are known to play a significant role in carcinogenesis and resistance to chemotherapy. semanticscholar.org The Hsp70 chaperone system, in particular, is involved in protecting against cellular stress and the aggregation of mutated proteins, and its modulation can influence cell fate. nih.gov

Impact on Intracellular Kinase Signaling Cascades (e.g., Akt, mTOR, P70S6K)

A critical mechanism of triptolide's anti-tumor action is the inhibition of key intracellular kinase signaling cascades that drive cancer cell growth, proliferation, and survival. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of these processes and is frequently overactivated in many cancers. mdpi.com

Research has demonstrated that triptolide can effectively suppress this pathway. In non-small cell lung cancer, triptolide treatment leads to the downregulation of phosphorylation levels of Akt, mTOR, and p70S6K. nih.gov Similarly, in intrahepatic cholangiocarcinoma cells, triptolide was found to inhibit cell proliferation and glycolysis by targeting the Akt/mTOR signaling pathway. nih.gov Studies in Jurkat cells also showed a more than 100-fold suppression of PI-3 kinase gene expression, a key upstream activator of Akt. nih.gov The inhibition of these kinases, including mTOR and its downstream effector p70S6K, disrupts the signaling required for protein synthesis and cell cycle progression, ultimately leading to reduced cancer cell viability. mdpi.comnih.govresearchgate.net

Efficacy in In Vitro Disease Models

The anti-cancer potential of triptolide has been extensively evaluated in various in vitro disease models, demonstrating its efficacy against both drug-sensitive and resistant cancer cell lines.

Activity against Multidrug-Resistant Cancer Cell Lines

A significant challenge in cancer therapy is the development of multidrug resistance. Triptolide has shown efficacy in overcoming this issue. In a study utilizing a panel of cancer cell lines, triptolide demonstrated the ability to inhibit the growth of not only drug-sensitive leukemia (CCRF-CEM) and glioblastoma (U87.MG) cells but also their multidrug-resistant counterparts (CEM/ADR5000 and U87.MGΔEGFR). nih.gov This suggests that triptolide's mechanism of action may bypass conventional resistance pathways, making it a candidate for treating refractory cancers. nih.gov

| Cell Line | Cancer Type | Resistance Profile | Observed Effect of Triptolide | Source |

|---|---|---|---|---|

| CEM/ADR5000 | Leukemia | Drug-Resistant | Growth Inhibition | nih.gov |

| U87.MGΔEGFR | Glioblastoma | Drug-Resistant | Growth Inhibition | nih.gov |

Studies in Specific Cancer Cell Lines (e.g., non-small cell lung cancer, ovarian cancer, prostate cancer)

Triptolide's effectiveness has been documented across a range of specific cancer types in laboratory settings.

Non-Small Cell Lung Cancer (NSCLC): Triptolide exerts significant anti-tumor effects in NSCLC cell lines. It has been shown to inhibit cell proliferation and migration and to induce apoptosis. nih.gov One of the underlying mechanisms is the inhibition of the IL-6/STAT3 signaling axis, which is involved in cancer cell survival and migration. nih.gov Furthermore, triptolide induces cytotoxicity in NSCLC cells (A549 and NCI-H460) by upregulating miR204-5p, which in turn downregulates CAV-1 and leads to the suppression of the Akt signaling pathway. nih.gov It also directly downregulates the phosphorylation of Akt, mTOR, and P70S6K, further contributing to its anti-proliferative effects. nih.gov

Ovarian Cancer: In epithelial ovarian cancer (EOC) cell lines, including SKOV3, A2780, and Ovcar8, triptolide has been found to inhibit tumor growth. nih.govnih.gov Its mechanism involves blocking the Hedgehog/Gli signaling pathway, which is abnormally activated in some ovarian cancers. nih.gov Triptolide reverses the proliferation, migration, and invasion of EOC cells, in part by promoting the degradation of the transcription factors Gli1 and Gli2. nih.gov Studies have also explored its synergistic effects with other compounds, showing that a combination of triptolide and curcumin can effectively suppress ovarian cancer cell growth and induce apoptosis. semanticscholar.org

Prostate Cancer: Triptolide demonstrates inhibitory effects on prostate cancer cells by targeting multiple pathways. It inhibits the proliferation, invasion, and migration of prostate cancer cell lines such as PC-3 and DU145. nih.gov One identified mechanism is the downregulation of SUMO-specific protease 1 (SENP1) expression. researchgate.net Additionally, triptolide has been reported to reduce the migration and invasion of human prostate cancer cells when the expression of CAV-1 is silenced. nih.gov

| Cancer Type | Cell Lines | Key Findings | Source |

|---|---|---|---|

| Non-Small Cell Lung Cancer | A549, NCI-H460 | Inhibits proliferation and migration; induces apoptosis via IL-6/STAT3 and miR204-5p/CAV-1/Akt pathways. Downregulates p-Akt, p-mTOR, p-P70S6K. | nih.govnih.govnih.gov |

| Ovarian Cancer | SKOV3, A2780, Ovcar8 | Inhibits tumor growth, proliferation, migration, and invasion by blocking the Hedgehog/Gli signaling pathway. | nih.govnih.gov |

| Prostate Cancer | PC-3, DU145 | Inhibits proliferation, invasion, and migration. Downregulates SUMO-specific protease 1 (SENP1) expression. | nih.govresearchgate.net |

Immunomodulatory and Anti-inflammatory Mechanisms in Preclinical Contexts.

Information not available.

Neuroprotective and Neurotrophic Effects in Cellular Models.

Information not available.

Advanced Research Methodologies and Future Perspectives

State-of-the-Art Analytical Techniques for Structural Characterization and Mechanistic Research

The precise structural elucidation and investigation of the biological mechanisms of (14S)-Triptolide-14-spiro-1'-oxirane rely on a suite of advanced analytical techniques. The synthesis and characterization of triptolide (B1683669) analogs routinely employ methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their chemical structures. nih.gov

For mechanistic research, a combination of computational and experimental approaches is essential. Network pharmacology has emerged as a powerful tool to analyze the complex interactions between a compound and biological systems. nih.gov This approach helps in identifying potential protein targets and signaling pathways. nih.govnih.govresearchgate.net For instance, studies on triptolide have used network pharmacology to predict its effects on pathways like the PI3K-Akt and NF-κB signaling pathways. nih.govnih.gov Molecular docking, a computational method, complements this by predicting the binding affinity and interaction patterns between the compound and its predicted protein targets, often revealing that interactions are stabilized by forces like hydrogen bonding. nih.govresearchgate.net These in silico predictions are then validated through wet-lab experiments, such as cellular assays that measure changes in protein expression and pathway activation. researchgate.net

Interdisciplinary Approaches in Natural Product Drug Discovery and Development

The journey of a natural product from discovery to a potential drug candidate is inherently interdisciplinary. nih.gov The study of triptolide and its derivatives showcases the synergy between chemistry, biology, and computational science. nih.gov Synthetic biology principles have been used to efficiently produce triptolide and its precursors, which is critical given its low natural abundance. nih.gov

Modern drug discovery for compounds like this compound integrates diverse fields to overcome challenges and accelerate progress. nih.gov A prominent example is the use of network pharmacology combined with molecular docking to elucidate the multi-target and multi-pathway mechanisms of action, a hallmark of many natural products. nih.govnih.gov This strategy moves beyond the "one-drug, one-target" paradigm and embraces a systems biology perspective. nih.gov Furthermore, research now involves sophisticated biological models, such as patient-derived tumor organoids and various animal models, to test the efficacy of novel compounds in a more clinically relevant setting. nih.govmedsci.cn This multidisciplinary approach, combining synthetic chemistry, computational analysis, and advanced biological testing, provides a comprehensive framework for developing natural products like this compound. medsci.cn

Future Directions in the Academic Study of this compound

Future academic inquiry into this compound is poised to build upon the extensive research conducted on its parent compound, triptolide. Key future directions will likely focus on creating superior derivatives and employing data-intensive techniques for a more profound understanding of its biological activity.

Exploration of Novel Derivatives with Enhanced Selectivity and Potency

Integration of Omics Data for Comprehensive Mechanistic Elucidation

To fully unravel the complex mechanisms of this compound, future studies will increasingly rely on the integration of "omics" data. Omics technologies, such as transcriptomics (studying RNA), proteomics (studying proteins), and metabolomics (studying metabolites), provide a global snapshot of cellular processes and how they are altered by a compound. frontiersin.org

A time-course transcriptomic profiling of tumor organoids treated with the triptolide analog CK21 revealed a massive shift in gene expression, with nearly 8,000 differentially expressed genes identified after 12 hours of treatment. nih.gov This data was instrumental in confirming the inhibition of the NF-κB pathway and identifying effects on mitochondrial function, ultimately leading to apoptosis. nih.gov Similarly, RNA sequencing has been used to show how triptolide affects gene expression in ovarian cancer models. medsci.cn Future research can leverage specialized data integration platforms, such as the mixOmics R package, which are designed to combine different layers of omics data (N-integration). nih.gov This allows for the identification of robust molecular signatures and provides a more holistic understanding of the compound's mechanism of action than any single omics approach could achieve alone. nih.gov Applying these integrative omics strategies to this compound will be crucial for a comprehensive mechanistic elucidation.

Research Methodologies

| Methodology | Application in Triptolide Derivative Research | Key Insights/Goals | References |

| Network Pharmacology | Predicts potential protein targets and signaling pathways for a compound. | Identifies multi-target mechanisms; analyzes drug-gene-disease networks. | nih.govnih.govresearchgate.net |

| Molecular Docking | Computationally models the interaction between a compound and its protein target. | Predicts binding affinity and specific molecular interactions (e.g., hydrogen bonds). | nih.govresearchgate.net |

| Transcriptomics (RNA-Seq) | Measures the expression levels of thousands of genes simultaneously after drug treatment. | Reveals global changes in gene activity; identifies affected cellular pathways. | nih.govmedsci.cn |

| Patient-Derived Organoids | Uses 3D cell cultures grown from a patient's tumor tissue to test drug efficacy. | Provides a clinically relevant model to assess anti-tumor activity. | nih.govmedsci.cn |

| Pro-drug Synthesis | Chemically modifies a compound to create an inactive precursor that activates in the body. | Aims to overcome poor solubility and improve the safety profile of the parent compound. | nih.govresearchgate.net |

| Interdisciplinary Integration | Combines synthetic chemistry, computational biology, and advanced cellular models. | Accelerates drug discovery by leveraging expertise from multiple scientific fields. | nih.govmedsci.cn |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.